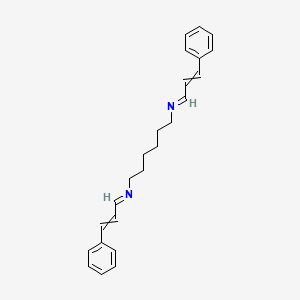

N,N'-Dicinnamylidene-1,6-hexanediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[6-(cinnamylideneamino)hexyl]-3-phenylprop-2-en-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2/c1(9-19-25-21-11-17-23-13-5-3-6-14-23)2-10-20-26-22-12-18-24-15-7-4-8-16-24/h3-8,11-18,21-22H,1-2,9-10,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFMBHTMKBVLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059697 | |

| Record name | N,N'-Dicinnamylidene-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-73-8 | |

| Record name | N,N′-Dicinnamylidene-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dicinnamylidene-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanistic Elucidation and Synthesis Protocol for N,N'-Dicinnamylidene-1,6-hexanediamine

Executive Summary

N,N'-Dicinnamylidene-1,6-hexanediamine (CAS 140-73-8), widely known in industrial contexts as Diak No. 3, is a critical bis-Schiff base organic intermediate. It is predominantly utilized as a high-performance crosslinking agent in the vulcanization of fluoroelastomers (FKM) and as a curing agent in advanced polyurethane coatings[1]. Structurally, it is synthesized via the stoichiometric condensation of one equivalent of 1,6-hexanediamine with two equivalents of cinnamaldehyde. This whitepaper deconstructs the thermodynamic and kinetic mechanisms governing its synthesis, providing a self-validating experimental protocol designed for high-yield, high-purity production.

Chemical Foundations and Reaction Causality

The formation of a Schiff base (imine) is a classic nucleophilic addition-elimination reaction. In this specific synthesis, the primary amine groups of 1,6-hexanediamine act as nucleophiles, attacking the electrophilic carbonyl carbons of cinnamaldehyde.

Causality of Reactant Choice:

-

1,6-Hexanediamine: Provides a flexible, six-carbon aliphatic spacer. In polymer applications, this spacer imparts necessary mechanical elasticity and thermal stability to the final crosslinked matrix[1].

-

Cinnamaldehyde: An

-unsaturated aromatic aldehyde. The extended conjugation from the phenyl ring, through the alkene, and into the resulting imine bond significantly stabilizes the final Schiff base. This extended delocalization lowers the overall thermodynamic energy of the product, driving the reaction forward[2].

Mechanistic Pathway of Schiff Base Formation

The reaction proceeds through a well-defined, multi-step pathway that is highly dependent on pH and solvent conditions. Because 1,6-hexanediamine is a diamine, this entire sequence occurs simultaneously or sequentially at both primary amine termini.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of 1,6-hexanediamine attacks the polarized carbonyl carbon of cinnamaldehyde, forming a zwitterionic intermediate.

-

Proton Transfer & Carbinolamine Formation: An intramolecular or solvent-mediated proton transfer shifts the proton from the positively charged nitrogen to the negatively charged oxygen, yielding an unstable tetrahedral intermediate known as a carbinolamine (hemiaminal)[3].

-

Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by a trace acid catalyst, converting it into a superior leaving group (water). The lone pair on the nitrogen pushes down, expelling the water molecule and forming a highly reactive iminium ion[3].

-

Deprotonation: The iminium ion rapidly loses a proton to the solvent or conjugate base, yielding the stable, neutral azomethine (imine) linkage[2].

Reaction mechanism pathway of Schiff base formation.

Thermodynamic Control and Protocol Optimization

Schiff base formation is a reversible equilibrium process. To achieve quantitative yields, the reaction must be driven to the right (product side) via Le Chatelier's principle.

Causality behind Experimental Choices:

-

Azeotropic Distillation (Dean-Stark Apparatus): Since water is a stoichiometric byproduct of the carbinolamine dehydration step, its continuous removal is mandatory to prevent the reverse hydrolysis reaction[3]. Toluene or ethanol/benzene mixtures are typically employed to azeotropically remove water.

-

pH Optimization (pH 4.5 - 5.0): The dehydration of the carbinolamine requires acid catalysis. However, if the pH is too low (< 3), the primary amine of 1,6-hexanediamine becomes fully protonated (forming an ammonium salt), rendering it non-nucleophilic and halting the first step. A mildly acidic environment (often achieved using glacial acetic acid) perfectly balances carbonyl activation with amine nucleophilicity.

Self-Validating Experimental Protocol

The following protocol is designed to be self-validating; each step includes visual or physical cues that confirm the successful progression of the synthesis.

Experimental workflow for synthesis and purification.

Step-by-Step Methodology:

-

Preparation of Amine Solution: Dissolve 11.6 g (0.1 mol) of 1,6-hexanediamine in 100 mL of absolute ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Controlled Addition: Equip the flask with an addition funnel containing 26.4 g (0.2 mol) of cinnamaldehyde. Add the cinnamaldehyde dropwise over 30 minutes at room temperature. Validation cue: The solution will transition from colorless to a pale yellow, indicating the initial formation of the carbinolamine intermediate.

-

Acid Catalysis & Reflux: Add 3-5 drops of glacial acetic acid (catalyst). Attach a Dean-Stark trap filled with the reaction solvent and a reflux condenser. Heat the mixture to reflux (approx. 78°C for ethanol).

-

Azeotropic Water Removal: Maintain reflux for 4-6 hours. Validation cue: Observe the collection of water in the Dean-Stark trap. The reaction is deemed complete when water ceases to accumulate.

-

Crystallization: Remove the heat and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours. Validation cue: The extended conjugation of the this compound will cause it to precipitate as a fine yellow crystalline powder[1].

-

Filtration and Purification: Isolate the product via vacuum filtration. Wash the filter cake with 2x 20 mL of ice-cold absolute ethanol to remove unreacted starting materials.

-

Drying: Dry the product in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Quantitative Data & Analytical Benchmarks

To ensure the scientific integrity of the synthesized this compound, the product must be validated against established spectroscopic benchmarks.

| Parameter | Analytical Technique | Expected Benchmark | Diagnostic Significance |

| C=N Stretch | FTIR | 1620 - 1640 cm⁻¹ | Confirms the formation of the azomethine (imine) bond[3]. |

| C=O Stretch | FTIR | Absence at ~1680 cm⁻¹ | Validates complete consumption of the cinnamaldehyde precursor. |

| N-H Stretch | FTIR | Absence at 3300-3500 cm⁻¹ | Validates complete consumption of the primary amine precursor. |

| -CH=N- Proton | ¹H NMR (CDCl₃) | δ 8.0 - 8.3 ppm (singlet) | Characteristic azomethine proton, definitive proof of Schiff base[4]. |

| Aliphatic Protons | ¹H NMR (CDCl₃) | δ 1.3 - 3.5 ppm (multiplets) | Confirms the structural integrity of the hexamethylene spacer. |

| Reaction Yield | Gravimetric | > 85% | Demonstrates the thermodynamic efficiency of the Dean-Stark water removal. |

References

- Title: Understanding this compound (CAS 140-73-8)

- Source: uomustansiriyah.edu.

- Source: iosrjournals.

- Source: nih.

Sources

solubility of N,N'-Dicinnamylidene-1,6-hexanediamine in organic solvents

An In-depth Technical Guide to the Solubility of N,N'-Dicinnamylidene-1,6-hexanediamine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a Schiff base of significant interest in polymer science and synthetic chemistry. The document moves beyond a simple tabulation of data to explore the fundamental physicochemical principles governing its solubility. By examining the molecule's structural attributes in conjunction with the principles of solute-solvent interactions, this guide offers a predictive framework for solubility in various organic media. Furthermore, it presents a detailed, self-validating experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise and reliable data. This guide is intended for researchers, chemists, and formulation scientists who require a deep, functional understanding of this compound's behavior in solution.

Introduction to this compound

This compound (CAS No. 140-73-8) is a symmetrical Schiff base synthesized via the condensation reaction between two equivalents of cinnamaldehyde and one equivalent of 1,6-hexanediamine.[1] It presents as a yellowish-brown crystalline solid with a melting point in the range of 91-93°C.[1][2] The molecule's structure is characterized by a central, flexible hexamethylene aliphatic chain, flanked by two rigid imine-conjugated systems that terminate in phenyl rings.

This unique molecular architecture, combining nonpolar bulk with polarizable imine functionalities, is the primary determinant of its physical properties and applications. It is utilized as a crosslinking agent in the polymer industry to enhance the mechanical and thermal properties of materials like polyethylene and polypropylene, and as a curing agent for epoxy resins.[2] Its utility extends to the synthesis of various pharmaceutical compounds and as a component in specialty materials.[2][] A thorough understanding of its solubility is therefore critical for process optimization, formulation development, and quality control in these applications.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[4] The dissolution of a crystalline solute in a solvent is a thermodynamically driven process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be favorable, ΔG_mix must be negative. This process can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice (Lattice Energy).

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Establishing Solute-Solvent Interactions: Energy is released upon the formation of new intermolecular forces between the solute and solvent molecules.

The overall enthalpy of mixing (ΔH_mix) is the net result of these energy changes. Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required for the first two steps.

Molecular Structure Analysis of this compound

The solubility behavior of this compound is a direct consequence of its distinct structural domains:

-

Nonpolar Domains: The two phenyl rings and the -(CH₂)₆- aliphatic chain are significant nonpolar regions. These areas interact primarily through van der Waals forces (specifically, London dispersion forces). They will have favorable interactions with nonpolar or moderately polar solvents.

-

Polar/Polarizable Domains: The two imine bonds (-C=N-) and the conjugated π-systems (-CH=CH-C=N-) introduce polarity and high polarizability. The nitrogen atoms have lone pairs of electrons, making them potential hydrogen bond acceptors, although they are not strong acceptors. These groups can participate in dipole-dipole interactions.

Based on this structure, the molecule is largely nonpolar but possesses functionality that allows for some interaction with polar solvents. It is correctly classified as insoluble in water, a highly polar, protic solvent, as the energy cost of disrupting water's strong hydrogen-bonding network is not compensated by favorable interactions with the large nonpolar structure of the Schiff base.[1][2]

Caption: Molecular structure and key intermolecular interaction sites.

Qualitative and Quantitative Solubility Profile

Table 1: Known and Predicted Solubility of this compound

| Solvent Class | Solvent Example | Known/Predicted Solubility | Rationale / Dominant Interaction |

| Polar Protic | Water | Insoluble[1][2] | Strong solvent H-bonding network is not overcome. |

| Methanol, Ethanol | Soluble[1][2] | Solvents have both polar (OH) and nonpolar (alkyl) character, balancing interactions. | |

| Polar Aprotic | Chloroform | Soluble[1][2] | Good dipole-dipole interactions and dispersion forces. |

| DMSO, DMF | Predicted: Soluble | High polarity and ability to engage in strong dipole-dipole interactions with the imine groups. | |

| Acetone | Predicted: Moderately Soluble | Moderate polarity; solubility may be limited compared to DMSO or Chloroform. | |

| Nonpolar | n-Hexane, Toluene | Predicted: Slightly Soluble to Insoluble | Favorable van der Waals interactions with nonpolar parts of the molecule, but insufficient to overcome the crystal lattice energy and disrupt the polar imine interactions. Toluene may be slightly better due to π-stacking potential. |

Standard Protocol for Experimental Solubility Determination

To move beyond qualitative descriptions, a robust experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[5]

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the solute in the supernatant is then determined analytically. This concentration represents the equilibrium solubility.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 100 mg) into several glass vials. The amount should be sufficient to ensure a solid phase remains after equilibrium.

-

Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Agitate the vials at a constant speed for a predetermined time (e.g., 24-48 hours). A preliminary kinetic study should be performed to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical technique, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

UV-Vis: Determine the wavelength of maximum absorbance (λ_max) and create a calibration curve using standards of known concentration.

-

HPLC: Develop a method with an appropriate column and mobile phase to achieve good separation and peak shape. Quantify against a calibration curve.

-

-

-

Calculation:

-

Calculate the solubility (S) using the measured concentration (C), the dilution factor (DF), and the initial volume.

-

Express the result in appropriate units, such as mg/mL, g/L, or mol/L.

-

Caption: Workflow for experimental solubility determination.

Advanced Predictive Models

For scenarios where experimental determination is not feasible, computational models can provide valuable estimates.

-

Hansen Solubility Parameters (HSP): This model decomposes the total Hildebrand solubility parameter into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A substance is likely to dissolve in a solvent if their three HSP values are similar.[6] While HSP values for this compound are not published, they could be estimated using group contribution methods.

-

Machine Learning (ML) Models: Modern approaches utilize machine learning algorithms trained on large datasets of known solubilities.[7][8] These models use molecular descriptors as input to predict solubility in various solvents and can often achieve high accuracy, close to the level of experimental noise.[8][9]

Conclusion

The solubility of this compound is dictated by its hybrid chemical structure, which features extensive nonpolar regions punctuated by moderately polar imine groups. This makes it readily soluble in organic solvents of intermediate polarity, such as chloroform and lower alcohols, while remaining insoluble in the highly polar, protic environment of water. For precise formulation and process design, the qualitative guidelines presented here should be supplemented with quantitative data generated via a robust experimental protocol, such as the isothermal shake-flask method. As computational chemistry advances, predictive models will increasingly serve as a powerful tool for rapid solvent screening and solubility estimation.

References

- This compound: A Versatile Compound with Diverse Applications. (2023, April 5). Ningbo Inno Pharmchem Co., Ltd.

- This compound | 140-73-8. Benchchem.

- CAS 140-73-8 (this compound). BOC Sciences.

- Solubility test of the Schiff base ligand and its metal(II) complexes.

- Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry (RSC Publishing).

- This compound | C24H28N2 | CID 67325. PubChem.

- Solubility of the Schiff Base Ligand and the Organoaluminum Supported by the Ligand in Pure Solvents: Characterization, Determination, Analysis, and Model Correlation. (2023, October 11).

- This compound | 140-73-8. ChemicalBook.

- Higuchi, T., & Connors, K. A. (1965). Phase solubility techniques.

- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PMC.

- The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan.

- Experimental and Theoretical Biological Probing of Schiff Bases as Esterase Inhibitors: Structural, Spectral and Molecular Insights. (2023, July 28). MDPI.

- CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper

- Analytical Study on Physicochemical Synthesis and Biochemical Properties of Schiff Base Complex Compounds. BPAS Journals.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025, September 15). RSC Publishing.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- REVIEW ON SCHIFF BASES. (2021, July 27). World Journal of Pharmaceutical Sciences.

- Synthesis, Physicochemical, Morphological, and Antimicrobial Study of Schiff-Base Ligands Metal Complexes. Quest Journals.

- How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Stack Exchange.

- EVALUATION AND BIOLOGICAL ROLE OF SCHIFF BASE METAL COMPLEXES. Muthukumar C.

- NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3)

Sources

- 1. This compound | 140-73-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 7. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

Physicochemical Characteristics and Application Kinetics of N,N'-Dicinnamylidene-1,6-hexanediamine

Executive Summary

N,N'-Dicinnamylidene-1,6-hexanediamine (commonly referred to in the industry as Diak No. 3 or GP-213) is a highly specialized, blocked diamine cross-linking agent[1][2]. It is predominantly utilized in the vulcanization of high-performance elastomers, including fluoroelastomers (FKM), ethylene acrylate copolymers, epichlorohydrins, and bromobutyl rubbers[2]. By leveraging reversible Schiff base chemistry, this compound provides a critical balance between room-temperature processing safety (scorch resistance) and high-temperature crosslinking efficiency[3][4].

This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanisms, and field-proven experimental protocols designed for researchers and drug/material development professionals.

Molecular Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is the first step in predicting its behavior within a polymer matrix. The data below synthesizes its core molecular and physical characteristics.

Table 1: Molecular Identity & Physical Specifications

| Parameter | Value | Reference |

| Chemical Name | This compound | [1] |

| Common Synonyms | Diak No. 3, GP-213, aids-124957 | [1],[2] |

| CAS Number | 140-73-8 | [] |

| Molecular Formula | C₂₄H₂₈N₂ | [1],[6] |

| Molecular Weight | 344.49 g/mol | [1],[2] |

| Appearance | Light yellow to white-grey powder | [6],[4] |

| Odor | Distinct cinnamon aroma | [4] |

| Melting Point | 80°C – 100°C | [2] |

| Specific Gravity | 1.09 | [4] |

| Moisture Content | ≤ 0.5% | [2] |

| Solubility | Soluble in ethanol and ether | [4] |

Mechanistic Causality: The "Blocked" Diamine Architecture

As an Application Scientist, one must understand why this compound is chosen over raw aliphatic diamines.

Raw 1,6-hexanediamine is a highly reactive nucleophile. If introduced directly into a fluoroelastomer matrix during the compounding phase, it will spontaneously react with the electrophilic cure sites on the polymer backbone at room temperature. This results in "scorch"—premature crosslinking that renders the batch stiff, unprocessable, and ultimately useless[3].

To engineer a solution, 1,6-hexanediamine is reacted with cinnamaldehyde to form a Schiff base (imine) . This covalent modification sterically and electronically "blocks" the reactive nitrogen atoms[4].

-

During Compounding (< 80°C): The imine bonds remain stable, allowing the powder to be homogeneously dispersed into the rubber matrix without initiating a reaction.

-

During Vulcanization (> 140°C): The input of thermal energy triggers the cleavage of the Schiff base. This unblocking mechanism liberates the active 1,6-hexanediamine, which immediately acts as a crosslinking agent, while releasing cinnamaldehyde as a volatile byproduct.

Figure 1: Thermal activation and crosslinking pathway of blocked diamine.

Analytical Characterization Protocol (Self-Validating System)

-

Thermal Profiling via DSC (Differential Scanning Calorimetry):

-

Action: Run a temperature sweep from 25°C to 150°C at 10°C/min.

-

Validation: Confirm a sharp endothermic melting peak strictly between 80°C and 100°C[2]. Broadening of this peak indicates degradation or impurities.

-

-

Moisture Quantification via Karl Fischer Titration:

-

Action: Measure the water content of the powder.

-

Causality: Moisture must be ≤ 0.5%[2]. Excess water acts as a catalyst for the premature hydrolysis of the Schiff base during storage. If moisture exceeds this threshold, free amine is generated, destroying the scorch safety of the compound.

-

-

Spectroscopic Verification via FTIR:

-

Action: Analyze the powder using Attenuated Total Reflectance (ATR) FTIR.

-

Validation: Ensure the presence of a strong C=N (imine) stretching band around 1630–1640 cm⁻¹ and the strict absence of primary N-H stretching bands (3300–3500 cm⁻¹), which would indicate unblocked, degraded material.

-

Experimental Workflow: Compounding & Vulcanization Protocol

The following protocol details the integration of this compound into a fluoroelastomer (FKM) matrix.

Step 1: Base Polymer Mastication

-

Banded the raw FKM polymer on a two-roll mill with water-cooled rollers.

-

Causality: Mastication reduces the polymer's molecular weight slightly and generates a uniform band, priming it for filler acceptance.

Step 2: Filler and Crosslinker Incorporation

-

Gradually add carbon black or mineral fillers.

-

Add 2 to 3 phr (parts per hundred rubber) of this compound for carbon black-filled systems, or 3 to 4 phr for mineral-filled systems[4].

-

Causality for Dosage: Mineral fillers possess higher surface areas and acidic sites that can adsorb or deactivate the amine crosslinker; thus, a higher dosage is required to achieve identical crosslink densities[4].

-

Critical Control Parameter: Maintain the mill friction temperature strictly below 80°C . Exceeding the melting point (80°C) during this stage risks premature cleavage of the Schiff base and immediate scorch.

Step 3: Primary Vulcanization (Press Cure)

-

Transfer the compounded rubber to a heated hydraulic press. Mold at 149°C for 30 minutes [4].

-

Causality: This specific thermal window provides the activation energy necessary to cleave the Schiff base, releasing the 1,6-hexanediamine to form the initial three-dimensional polymer network (yielding the part's "green strength").

Step 4: Post-Cure (Hot Air Oven)

-

Remove the demolded parts and transfer them to a circulating hot air oven at 204°C for 24 hours [4].

-

Causality: The initial press cure leaves residual unreacted amine groups and trapped cinnamaldehyde byproduct. The extended high-temperature bake is mandatory to drive off the volatile cinnamaldehyde (preventing porosity and outgassing in the final application) and to push the crosslinking reaction to absolute completion, thereby maximizing the elastomer's compression set resistance.

Safety, Handling, and Storage

While highly stable when kept dry at room temperature (shelf life of 1-2 years)[2][4], this compound requires strict handling protocols due to its biological reactivity.

Table 2: Hazard Identification & Handling Parameters

| Hazard Category | Description & Precautions | Reference |

| Toxicity | Harmful if swallowed (H302), inhaled (H332), or absorbed through the skin (H312). | [6] |

| Irritation | Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). | [6] |

| PPE Requirements | Impervious gloves, protective clothing, chemical safety goggles, and a NIOSH-approved respirator if dust is generated. | [6] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place (15°C to 30°C). The dried product is highly resistant to oxidation if stored correctly. | [6],[4] |

| Fire Hazards | Flash point of 267°C. May emit hazardous, toxic fumes under fire conditions. | [6] |

References

- CAS 140-73-8 (this compound). BOC Sciences.

- This compound | C24H28N2 | CID 67325. PubChem.

- This compound | 140-73-8. ChemicalBook.

- GP-213 (N,N'-DICINNAMYLIDENE-1,6-HEXANE DIAMINE). Cymer Chemicals.

- SAFETY DATA SHEET - this compound. Pfaltz & Bauer.

- Synergistically Improved Physico-Mechanical Properties of Nanopolystyrene-Viton Rubber Blends. ResearchGate.

- Preparation of High-Strength and Excellent Compatibility Fluorine/Silicone Rubber Composites under the Synergistic Effect of Fillers. ACS Omega.

- US4361608A - Rubber laminate and process for production thereof. Google Patents.

- METHOD FOR PRODUCING PERFLUOROELASTOMER AND COMPOSITION. European Patent Office.

- This compound (DIAK NO.3) CAS 140-73-8. Kerton Chemical.

Sources

- 1. This compound | C24H28N2 | CID 67325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymerchemicals.com [cymerchemicals.com]

- 3. US4361608A - Rubber laminate and process for production thereof - Google Patents [patents.google.com]

- 4. This compound (DIAK NO.3) CAS 140-73-8 For Sale - Kerton Chemical [kerton-industry.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

basic chemistry of curing fluoroelastomers with N,N'-Dicinnamylidene-1,6-hexanediamine

Executive Summary

This guide provides a comprehensive analysis of the curing chemistry of fluoroelastomers (FKM) utilizing N,N'-Dicinnamylidene-1,6-hexanediamine (commonly referred to commercially as Diak No. 3 or Viton™ Curative No. 3 ).

While Bisphenol-AF systems have become the industry standard for compression set resistance, diamine cure systems remain critical for applications requiring superior adhesion to metal substrates and high hot-tensile strength. This document is structured for researchers and development scientists, drawing parallels between "pro-drug" delivery systems and the "blocked amine" mechanism of this curative, ensuring precise control over the crosslinking kinetics.

The Chemistry of the Reactants

To control the material properties, one must first understand the reactants at the molecular level.

-

The Polymer (FKM): The backbone is typically a copolymer of Vinylidene Fluoride (VF2) and Hexafluoropropylene (HFP).[1][2][3] The VF2 segments provide the site for chemical attack (dehydrofluorination), while HFP provides steric bulk and chemical resistance.

-

The Curative (Blocked Diamine): this compound is a Schiff base .

-

Structure: It consists of a 1,6-hexanediamine backbone where the amine groups are "protected" (blocked) by cinnamylidene groups.[4]

-

Function: In pharmaceutical terms, this is a "pro-drug." It is relatively inert at processing temperatures (providing scorch safety) but releases the active crosslinking agent (1,6-hexanediamine) under specific thermal and chemical conditions.

-

The Curing Mechanism: A Multi-Stage Cascade

The curing process is not a single reaction but a cascade of three distinct phases. Understanding this causality is essential for troubleshooting processing failures.

Phase I: Base-Catalyzed Dehydrofluorination

The reaction cannot proceed without an acid acceptor (typically MgO or Ca(OH)₂). The metal oxide/hydroxide acts as a catalyst to strip Hydrogen Fluoride (HF) from the VF2 backbone.

-

Result: Formation of double bonds (unsaturation) along the polymer chain.

-

Chemical Note: This creates the reactive sites necessary for crosslinking.[1][5]

Phase II: Unblocking (Hydrolysis/Decomposition)

Under the heat of the press (typically >150°C) and the presence of water (often generated by the neutralization of HF), the Schiff base hydrolyzes.

-

Reaction: this compound

1,6-Hexanediamine (Active) + Cinnamaldehyde. -

Sensory Indicator: This release of cinnamaldehyde is responsible for the characteristic "cinnamon" odor associated with this cure system.

Phase III: Nucleophilic Addition (Crosslinking)

The now-free 1,6-hexanediamine acts as a nucleophile. It attacks the double bonds formed in Phase I via a Michael addition-type mechanism.

-

Result: A chemically stable C-N-C crosslink bridging two polymer chains.

Mechanism Visualization

Figure 1: The cascade mechanism of diamine curing, highlighting the transition from blocked precursor to active crosslinker.

Formulation Engineering

In drug development, excipients control release rates. In FKM compounding, Metal Oxides control the cure rate.[1][6] You cannot simply "add base"; you must balance the ratio of Magnesium Oxide (MgO) to Calcium Hydroxide (Ca(OH)₂).

| Component | Function | Effect on Cure Kinetics |

| FKM Gum | Base Substrate | High fluorine content = higher chemical resistance, lower low-temp flexibility. |

| Diak No. 3 | Crosslinker | Blocked: Slow onset, better flow. Unblocked: Rapid crosslinking. |

| MgO (High Activity) | Acid Acceptor | Scavenges HF.[2] Prevents chain degradation. Too much: Can cause scorching (premature cure). |

| Ca(OH)₂ | Cure Activator | Synergistic with MgO.[3] Drives the dehydrofluorination step strongly. |

| Carbon Black (MT N990) | Filler | Diluent and reinforcement. Large particle size (MT) preferred for FKM to maintain elongation. |

Critical Formulation Insight: A standard ratio is 3 phr MgO / 6 phr Ca(OH)₂ .[7]

-

Increasing Ca(OH)₂ accelerates the cure rate (t90 decreases).

-

Increasing MgO improves scorch safety (ts2 increases) but may retard full cure state.

Experimental Protocol: Mixing and Curing

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

A. Mixing (Two-Roll Mill)

Goal: Disperse ingredients without generating enough heat to trigger the "unblocking" of the diamine.

-

Cooling: Set mill cooling to maintain rolls < 50°C.

-

Band Gum: Pass FKM gum until a smooth band forms.

-

Add Fillers/Activators: Add MgO, Ca(OH)₂, and Carbon Black. Cut and fold to disperse.

-

Add Curative Last: Add the this compound last. This minimizes its heat history.[8]

-

Sheeting: Sheet off at approx 2.0 mm thickness.

B. Rheology Validation (MDR 2000)

Goal: Confirm the "blocked" status before molding.

-

Test: ASTM D5289 at 162°C, 0.5° arc, 6 minutes.

-

Success Criteria:

-

ts2 (Scorch): > 2.0 minutes (Indicates the blocking group is working).

-

t90 (Optimum Cure): < 5.0 minutes.

-

C. Press Cure[3]

-

Temp: 160°C - 165°C.

-

Time: 10 - 20 minutes (depending on thickness).

-

Pressure: > 10 MPa.

D. The Post-Cure (Mandatory)

Unlike other rubbers, FKM requires a post-cure.

-

Why? The reaction generates water and potentially volatile organic fragments. The network is not fully developed in the press.

-

Protocol:

-

Ramp oven to 232°C (450°F).

-

Hold for 24 hours .

-

Air circulate to remove HF and volatiles.

-

Workflow Visualization

Figure 2: The operational workflow for processing diamine-cured FKM, emphasizing the critical rheology check and post-cure steps.

Troubleshooting & Validation

| Defect | Probable Cause | Corrective Action |

| Porosity / Blisters | Trapped volatiles (Water/HF) or lack of pressure. | Ensure Post-Cure is ramped slowly. Check mold pressure. |

| Scorch (Lumps) | High mix temperature unblocked the amine early. | Keep mix temp < 50°C. Add curative later in cycle. |

| Low Tensile Strength | Incomplete Dehydrofluorination. | Increase Ca(OH)₂ or check Post-Cure duration. |

| Poor Metal Adhesion | Surface contamination or over-cure at interface. | Diamine cures generally bond well; check primer compatibility. |

References

-

Chemours Company. (2019). Viton™ Fluoroelastomer: Curing Agents Technical Information. Retrieved from

-

Chemours Company. (2020).[1] Viton™ Selection Guide: Curing Systems. Retrieved from

- Schmiegel, W. W. (1979). Crosslinking of Elastomers. Die Angewandte Makromolekulare Chemie, 76(1), 39-65.

-

ASTM International. (2021). ASTM D5289-19 Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters. Retrieved from

Sources

- 1. s3-prod.rubbernews.com [s3-prod.rubbernews.com]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. WO2007092339A2 - High elongation fkm formulations with improved molding properties - Google Patents [patents.google.com]

- 4. chempoint.com [chempoint.com]

- 5. What is the curing process of Fluoroelastomer FKM? - Blog [esonmaterial.com]

- 6. mositesrubber.com [mositesrubber.com]

- 7. gtweed.com [gtweed.com]

- 8. scribd.com [scribd.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine

Abstract

This technical guide provides a detailed, field-proven protocol for the synthesis of N,N'-Dicinnamylidene-1,6-hexanediamine, a versatile Schiff base compound. The synthesis is achieved through the condensation reaction of cinnamaldehyde with 1,6-hexanediamine. This document offers an in-depth explanation of the underlying chemical mechanism, a step-by-step laboratory procedure, safety precautions, and robust methods for product characterization. Designed for researchers and professionals in chemical synthesis and material science, this guide ensures a reproducible and efficient synthesis process.

Introduction and Scientific Background

This compound (CAS No. 140-73-8) is a symmetrical Schiff base, characterized by the presence of two imine (C=N) functional groups.[1] Structurally, it is formed by the reaction of two equivalents of cinnamaldehyde with one equivalent of 1,6-hexanediamine. Schiff bases, named after Hugo Schiff, are a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone.[2][3] The resulting imine linkage is a cornerstone of many chemical transformations and material syntheses.

The aromatic nature and conjugated system imparted by the cinnamaldehyde moieties, combined with the flexible aliphatic hexanediamine linker, give this molecule unique properties. It finds significant application as a vulcanizing agent for elastomers, particularly for fluorinated rubbers and ethylene acrylate copolymers.[4] Furthermore, its structure makes it a valuable building block in polymer chemistry and the development of advanced materials.[]

This document outlines a standard reflux-based synthesis that is both efficient and scalable for typical laboratory settings.

The Chemistry: Mechanism of Schiff Base Formation

The synthesis of this compound is a classic example of nucleophilic addition-elimination. The reaction proceeds in two main stages for each amine group:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom from 1,6-hexanediamine on the electrophilic carbonyl carbon of cinnamaldehyde.[6] The lone pair of electrons on the nitrogen forms a new carbon-nitrogen bond.

-

Dehydration: This initial addition forms an unstable carbinolamine (or hemiaminal) intermediate. This intermediate then undergoes dehydration, eliminating a molecule of water to form the stable imine (C=N) double bond.

Since 1,6-hexanediamine is a diamine, this two-step process occurs at both ends of the molecule, consuming two moles of cinnamaldehyde for every mole of the diamine to yield the final di-imine product.

Materials and Methods

Reagents and Equipment

-

Reagents:

-

1,6-Hexanediamine (CAS: 124-09-4)[7]

-

Cinnamaldehyde (CAS: 104-55-2)

-

Ethanol (95% or absolute)

-

-

Equipment:

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Dropping funnel

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Fume hood

-

Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

1,6-Hexanediamine: Corrosive and can cause severe skin burns and eye damage. Handle with extreme care.[6][7]

-

Cinnamaldehyde: Can be a skin irritant and sensitizer. Avoid direct contact.[6]

-

Ethanol: Highly flammable. Ensure no open flames or spark sources are present in the laboratory.[6]

Detailed Synthesis Protocol

This protocol is based on a 0.05 molar scale.

1. Reactant Preparation: In a 250 mL round-bottom flask, dissolve 5.81 g (0.05 mol) of 1,6-hexanediamine in 100 mL of ethanol. Stir the solution with a magnetic stirrer until the diamine is completely dissolved.[6]

2. Addition of Cinnamaldehyde: To the stirred solution, slowly add 13.22 g (0.1 mol) of cinnamaldehyde dropwise using a dropping funnel over 10-15 minutes. An exothermic reaction may occur, and the solution will typically turn yellow.[6]

3. Reaction Reflux: Attach a reflux condenser to the flask. Heat the reaction mixture to reflux (the boiling point of ethanol is approx. 78°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours with continuous stirring.

4. Product Crystallization and Isolation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. Further cool the flask in an ice bath to promote the crystallization of the product. The product should precipitate as a yellowish solid.

5. Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

6. Drying: Transfer the purified product to a watch glass or petri dish and dry it in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Quantitative Data and Characterization

Reagent and Product Summary

| Compound | Formula | M.W. ( g/mol ) | Moles (mol) | Mass (g) | Stoichiometric Ratio |

| 1,6-Hexanediamine | C₆H₁₆N₂ | 116.21[7] | 0.05 | 5.81 | 1 |

| Cinnamaldehyde | C₉H₈O | 132.16 | 0.10 | 13.22 | 2 |

| This compound | C₂₄H₂₈N₂ | 344.49[1][][6] | 0.05 (Theor.) | 17.22 (Theor.) | 1 |

Expected Product Characteristics

-

Appearance: Fine yellow powder or yellowish-brown crystalline solid.[4][6]

-

Melting Point: 91-93°C.[6] (Note: Some sources may provide a broader range like 80-100°C[4]).

-

Solubility: Insoluble in water, but soluble in organic solvents such as chloroform and methanol.[6]

Spectroscopic Verification

To confirm the successful synthesis and purity of the product, the following analytical technique is essential:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is the most direct method to confirm the formation of the Schiff base. The spectrum should exhibit the following key features:

-

Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹.

-

Disappearance of the C=O (carbonyl) stretching band from cinnamaldehyde (typically around 1680-1700 cm⁻¹).

-

Disappearance of the N-H bending vibrations from the primary amine of 1,6-hexanediamine (typically around 1590-1650 cm⁻¹ and broader N-H stretching bands >3300 cm⁻¹).[6]

-

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Conclusion

The synthesis of this compound via the direct condensation of cinnamaldehyde and 1,6-hexanediamine is a robust, high-yielding, and straightforward procedure suitable for standard chemistry laboratories.[6] The protocol detailed in this guide provides a reliable framework for obtaining this valuable compound. Crucially, proper characterization, especially via FTIR spectroscopy, is mandatory to confirm the identity and purity of the final product, ensuring its suitability for subsequent applications in materials science and chemical synthesis.

References

-

ResearchGate. One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst. Available at: [Link]

-

Cymer Chemicals. GP-213 (N,N'-DICINNAMYLIDENE-1,6-HEXANE DIAMINE). Available at: [Link]

-

PubChem. This compound | C24H28N2 | CID 67325. Available at: [Link]

- Google Patents. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine.

-

Wikipedia. Hexamethylenediamine. Available at: [Link]

-

ResearchGate. (PDF) Cinnamaldehyde Schiff Base Derivatives: A Short Review. Available at: [Link]

-

Academia.edu. Cinnamaldehyde Schiff Base Derivatives: A Short Review. Available at: [Link]

Sources

- 1. This compound | C24H28N2 | CID 67325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. cymerchemicals.com [cymerchemicals.com]

- 6. This compound | 140-73-8 | Benchchem [benchchem.com]

- 7. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

step-by-step laboratory synthesis of Schiff base crosslinkers

Application Note: Laboratory Synthesis of Macromolecular Schiff Base Crosslinkers for Dynamic Hydrogels

Mechanistic Rationale: Dynamic Covalent Chemistry (DCC)

In modern biomaterials science, the shift from static, permanent crosslinking (e.g., using toxic small molecules like glutaraldehyde) to dynamic covalent chemistry (DCC) has revolutionized hydrogel design. The Schiff base reaction—a reversible condensation between a primary amine (

Because the imine bond is thermodynamically regulated, it can reversibly break and reform under mild physiological conditions. This imparts self-healing, shear-thinning (injectability), and pH-responsive properties to the resulting hydrogel networks[2]. To avoid the cytotoxicity associated with small-molecule dialdehydes, macromolecular crosslinkers such as Alginate Dialdehyde (ADA) are synthesized. ADA acts as a biocompatible, "zero-length" crosslinking agent that forms stable networks with amine-rich polymers like chitosan or gelatin without requiring external catalysts[3].

Synthesis & Crosslinking Workflow

Workflow of ADA synthesis and dynamic Schiff base hydrogel crosslinking.

Protocol 1: Synthesis of Alginate Dialdehyde (ADA) Crosslinker

Objective: Oxidize the

Causality & Expert Insights:

-

Oxidizing Agent: Sodium metaperiodate (

) is highly specific for cleaving vicinal diols. -

Light Exclusion (Critical): Periodate is inherently photosensitive. Exposure to light causes it to degrade into radical species that indiscriminately attack and depolymerize the alginate backbone, destroying the mechanical integrity of the final crosslinker[5].

-

Reaction Quenching: Ethylene glycol is added post-reaction to rapidly consume unreacted periodate, preventing runaway oxidation during the lengthy dialysis phase.

Step-by-Step Methodology:

-

Dissolve 5.0 g of Sodium Alginate in 250 mL of ultrapure water (

) under continuous magnetic stirring until a homogeneous, viscous solution forms. -

Wrap the reaction flask completely in aluminum foil to establish strict dark conditions[5].

-

Prepare a solution of

(e.g., 2.5 g in 50 mL -

Allow the oxidation to proceed for 6 hours at room temperature under continuous stirring.

-

Quench the reaction by adding 10 mL of ethylene glycol. Stir for an additional 1 hour in the dark.

-

Transfer the mixture to dialysis tubing (MWCO 8–14 kDa) and dialyze against

for 3 days (change water 3× daily) to remove iodic acid and unreacted ethylene glycol. -

Lyophilize (freeze-dry) the purified retentate for 48–72 hours to yield ADA as a spongy white solid.

Protocol 2: Preparation of the Amine-Rich Polymer Matrix (Chitosan)

Objective: Prepare a polycationic solution capable of nucleophilic attack.

Causality & Expert Insights:

-

The pH Paradox: Chitosan requires an acidic environment (pH ~4.0) to protonate its primary amines for aqueous solubility. However, the Schiff base condensation requires the amine to be in its unprotonated state to act as an effective nucleophile[6].

-

Resolution: Careful pH adjustment to ~6.0–6.5 ensures the polymer remains soluble while freeing a sufficient fraction of amines to initiate the crosslinking reaction[3].

Step-by-Step Methodology:

-

Disperse 2.0 g of medium molecular weight Chitosan (≥75% deacetylated) in 100 mL of 1% (v/v) aqueous acetic acid.

-

Stir vigorously at 40°C for 12 hours until complete dissolution is achieved.

-

Filter the solution through a coarse porous frit to remove insoluble impurities.

-

Carefully titrate the pH to 6.0 using 0.1 M

, adding dropwise under rapid stirring to prevent localized precipitation. -

Degas the solution via vacuum sonication to remove trapped air bubbles.

Protocol 3: In Situ Schiff Base Hydrogel Fabrication

Objective: Form a dynamic covalent network via rapid imine bond formation.

Causality & Expert Insights:

-

Kinetics: The rate-determining step in Schiff base formation is the dehydration phase. In acidic solutions, the

bond protonates and dissociates, which is why these hydrogels are highly pH-responsive[6]. -

Mixing Mechanics: Because gelation can occur in seconds, bulk mixing often leads to inhomogeneous, clumpy gels. A dual-syringe system with a static mixing nozzle ensures instantaneous, homogenous crosslinking at the point of extrusion.

Step-by-Step Methodology:

-

Rehydrate the lyophilized ADA crosslinker in Phosphate Buffered Saline (PBS, pH 7.4) to a 5% (w/v) concentration.

-

Load the 5% ADA solution into Barrel A of a dual-syringe applicator.

-

Load the 2% Chitosan solution into Barrel B.

-

Attach a static mixing nozzle to the dual-syringe.

-

Extrude the components simultaneously into the target mold or physiological site.

-

Incubate the formed hydrogel at 37°C for 15 minutes to allow the dynamic covalent bonds to reach thermodynamic equilibrium.

Quantitative Data Summary: Impact of Oxidation Degree

The physical properties of the hydrogel are directly tunable by altering the

| Target Degree of Oxidation (%) | Gelation Time at 37°C (s) | Equilibrium Swelling Ratio (g/g) | Network Modulus ( | |

| 0.25 | ~25% | 120 ± 15 | 45.2 | Low (Soft) |

| 0.50 | ~54% | 45 ± 5 | 30.8 | Medium |

| 0.75 | ~70% | 15 ± 3 | 18.5 | High (Rigid) |

Validation & Characterization (Self-Validating System)

To ensure the protocols were executed correctly, the resulting materials must be validated through orthogonal analytical techniques:

-

Chemical Validation (FTIR): Successful Schiff base crosslinking is confirmed by the emergence of a characteristic imine (

) absorption peak at approximately -

Mechanical Validation (Rheology): To prove the dynamic nature of the covalent bonds, perform an oscillatory strain sweep. A true Schiff base hydrogel will exhibit a crossover of the storage (

) and loss (

References

1.1 - ACS Omega 2.5 - MDPI 3.4 - Taylor & Francis 4.2 - PMC 5.7 - Open Access Macedonian Journal of Medical Sciences 6. 3 - MDPI 7.6 - MDPI

Sources

Application Notes and Protocols for Crosslinking Biodegradable Polymers with N,N'-Dicinnamylidene-1,6-hexanediamine

Abstract

This technical guide provides a comprehensive protocol for the crosslinking of biodegradable polymers, specifically chitosan, using the novel crosslinking agent N,N'-Dicinnamylidene-1,6-hexanediamine. This document is intended for researchers, scientists, and drug development professionals interested in fabricating advanced biomaterials with tunable properties for applications such as controlled drug delivery, tissue engineering, and wound healing. The protocol details the materials required, step-by-step procedures for hydrogel preparation, and a suite of characterization techniques to validate the crosslinking process and evaluate the physicochemical properties of the resulting biomaterial. The rationale behind key experimental steps is elucidated to provide a deeper understanding of the underlying chemical principles.

Introduction: The Rationale for Advanced Crosslinking

Biodegradable polymers are at the forefront of biomedical innovation, offering biocompatible and resorbable scaffolds for a myriad of applications.[1][2] However, in their native state, many of these polymers, such as chitosan, may lack the requisite mechanical robustness and exhibit rapid degradation profiles, limiting their utility.[3] Crosslinking enhances the three-dimensional network structure of these polymers, thereby improving their mechanical strength, thermal stability, and modulating their swelling and degradation kinetics.[4][5]

Traditionally, crosslinking has been achieved using agents like glutaraldehyde.[6] While effective, concerns regarding the potential cytotoxicity of such crosslinkers have spurred the search for safer, more biocompatible alternatives.[6] this compound emerges as a promising candidate. It is a bis-Schiff base synthesized from cinnamaldehyde and 1,6-hexanediamine.[7] Cinnamaldehyde, a natural compound, is known for its antimicrobial and anti-inflammatory properties.[8][9] The crosslinking mechanism involves the formation of Schiff bases (imine linkages) between the aldehyde groups of the crosslinker and the primary amine groups present on polymers like chitosan.[10][11] A key advantage of these imine bonds is their pH-sensitivity, which allows for the design of "smart" biomaterials that can release therapeutic payloads in response to specific environmental cues, such as the acidic microenvironment of a tumor or an inflamed tissue.[12]

This guide will focus on chitosan as the model biodegradable polymer due to its abundance of primary amine groups, biocompatibility, and biodegradability.[13]

Chemical Reaction and Experimental Workflow

The crosslinking reaction involves the formation of a Schiff base between the primary amine groups of chitosan and the aldehyde groups of this compound. This reaction results in a three-dimensional network structure.

Reaction Mechanism

Caption: Schiff base formation between chitosan and the crosslinker.

Experimental Workflow

Caption: Overview of the experimental procedure.

Materials and Equipment

Materials

| Material | Grade | Supplier | Notes |

| Chitosan (Medium Molecular Weight) | ≥75% deacetylated | Sigma-Aldrich | Dry thoroughly before use. |

| This compound | ≥95% | BenchChem | Store in a cool, dry place. |

| Acetic Acid (Glacial) | ACS Reagent | Fisher Scientific | Used to dissolve chitosan. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | Solvent for the crosslinker. |

| Deionized Water | High Purity | --- | Used throughout the experiment. |

| Phosphate Buffered Saline (PBS) | pH 7.4 | Gibco | For swelling and degradation studies. |

Equipment

-

Magnetic stirrer with heating plate

-

pH meter

-

Analytical balance

-

Freeze-dryer (Lyophilizer)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Thermogravimetric Analyzer (TGA)

-

Scanning Electron Microscope (SEM)

-

Mechanical testing apparatus (e.g., universal testing machine)

Detailed Experimental Protocols

Protocol 1: Preparation of Crosslinked Chitosan Hydrogel

This protocol describes the synthesis of a crosslinked chitosan hydrogel. The stoichiometric ratio is a critical parameter and can be varied to tune the properties of the final hydrogel.

1. Preparation of Chitosan Solution (2% w/v): a. Weigh 1.0 g of medium molecular weight chitosan powder. b. In a 100 mL beaker, add 50 mL of 1% (v/v) aqueous acetic acid solution. c. Slowly add the chitosan powder to the acetic acid solution while stirring continuously with a magnetic stirrer. d. Cover the beaker and stir at room temperature for 24 hours or until the chitosan is completely dissolved, resulting in a viscous, pale yellow solution.[10]

2. Preparation of Crosslinker Solution: a. The molar ratio of the crosslinker to the amine groups of chitosan is crucial. A starting point is a 1:10 molar ratio of this compound to the glucosamine monomer unit of chitosan. b. Calculate the required mass of this compound. (Molecular weight of glucosamine unit ≈ 161 g/mol ; Molecular weight of crosslinker = 344.5 g/mol ). c. Dissolve the calculated amount of this compound in a minimal amount of a suitable solvent like DMSO. Ensure complete dissolution.

3. Crosslinking Reaction: a. While stirring the chitosan solution, add the crosslinker solution dropwise. b. Continue stirring the mixture at room temperature for 4-6 hours to ensure a homogenous reaction.[14] An increase in viscosity is an initial indicator of crosslinking.

4. Hydrogel Casting and Gelation: a. Pour the resulting viscous solution into a petri dish or a desired mold. b. To facilitate the completion of the crosslinking reaction and solvent evaporation, place the cast solution in an oven at 40-50°C for 24-48 hours.[10] This will result in a solid, crosslinked chitosan film or hydrogel.

5. Purification: a. Immerse the crosslinked hydrogel in a large volume of deionized water for 24 hours to remove any unreacted crosslinker and acetic acid. Change the water several times during this period. b. To neutralize any remaining acid and stabilize the Schiff base linkages, briefly immerse the hydrogel in a dilute aqueous solution of sodium bicarbonate (e.g., 0.2 M) for about 30 minutes, followed by extensive washing with deionized water until the washings are neutral (pH ≈ 7).[12]

6. Lyophilization (Freeze-Drying): a. Freeze the purified hydrogel at -20°C or lower for at least 12 hours. b. Transfer the frozen hydrogel to a freeze-dryer and lyophilize until all the water has been removed. This will result in a porous, sponge-like scaffold.

Protocol 2: Characterization of the Crosslinked Hydrogel

Thorough characterization is essential to confirm the successful crosslinking and to understand the properties of the synthesized biomaterial.[6][13]

1. Fourier-Transform Infrared (FTIR) Spectroscopy: a. Objective: To confirm the formation of the Schiff base (C=N) linkage. b. Procedure: Record the FTIR spectra of pristine chitosan, this compound, and the crosslinked chitosan hydrogel. c. Expected Results: The spectrum of the crosslinked hydrogel should show a new characteristic peak around 1635-1650 cm⁻¹, corresponding to the C=N imine bond.[10] A decrease in the intensity of the N-H bending vibration of the primary amine group in chitosan (around 1652 cm⁻¹) is also expected.[10]

2. Thermogravimetric Analysis (TGA): a. Objective: To evaluate the thermal stability of the crosslinked hydrogel. b. Procedure: Heat a small sample of the hydrogel from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[15][16] c. Expected Results: Crosslinking is expected to alter the thermal degradation profile of chitosan. The onset of decomposition for the crosslinked hydrogel may be shifted to a higher temperature, indicating enhanced thermal stability.[14][17]

3. Scanning Electron Microscopy (SEM): a. Objective: To visualize the surface morphology and porous structure of the hydrogel scaffold. b. Procedure: Mount a small, dry piece of the lyophilized scaffold on an SEM stub and coat it with a thin layer of gold or platinum. Image the surface and cross-section at various magnifications. c. Expected Results: SEM images will reveal the interconnected porous structure of the freeze-dried scaffold. The pore size and morphology can be influenced by the crosslinking density.[1][18]

4. Swelling Studies: a. Objective: To determine the water uptake capacity and indirectly assess the crosslinking density. b. Procedure: i. Weigh a known amount of the dry hydrogel (W_d). ii. Immerse the hydrogel in PBS (pH 7.4) at 37°C. iii. At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_s). iv. Continue until the weight becomes constant (equilibrium swelling). v. Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100. c. Expected Results: The swelling ratio is expected to decrease with an increasing degree of crosslinking, as a denser network restricts the uptake of water.[19][20]

5. Mechanical Testing: a. Objective: To evaluate the mechanical properties, such as compressive modulus and tensile strength. b. Procedure: Use a universal testing machine to perform compression or tensile tests on the hydrogel samples (in either the dry or swollen state). c. Expected Results: Crosslinking is expected to significantly improve the mechanical properties of the chitosan hydrogel compared to its non-crosslinked counterpart.[21]

Safety and Handling Precautions

-

1,6-hexanediamine (precursor for the crosslinker): This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[22][23][24][25] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

-

This compound: While specific toxicity data is limited, it is prudent to handle it with care, avoiding dust formation and contact with skin and eyes.[15]

-

Acetic Acid: Glacial acetic acid is corrosive and has a strong odor. Handle in a fume hood.

-

DMSO: Can be absorbed through the skin. Wear appropriate gloves.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Chitosan does not dissolve completely. | Insufficient stirring time or incorrect acetic acid concentration. | Ensure continuous stirring for at least 24 hours. Check the concentration of the acetic acid solution. |

| The mixture does not form a gel. | Insufficient crosslinker concentration or incomplete reaction. | Increase the molar ratio of the crosslinker. Extend the reaction time or slightly increase the temperature (e.g., to 40°C). |

| The hydrogel is too brittle. | High crosslinking density. | Decrease the molar ratio of the crosslinker. |

| The hydrogel disintegrates during purification. | Insufficient crosslinking. | Increase the crosslinker concentration or the reaction time. |

Conclusion

The protocol outlined in this application note provides a robust framework for the successful crosslinking of chitosan with this compound. This method offers a promising avenue for the development of advanced biodegradable materials with tunable properties for a range of biomedical applications. The detailed characterization techniques described are crucial for validating the synthesis and understanding the structure-property relationships of these novel biomaterials. By modulating the crosslinking density, researchers can tailor the mechanical strength, swelling behavior, and degradation profile of the resulting hydrogels to meet the specific demands of their intended application.

References

- Echemi.

- Akakuru, O. U., et al. (2017). Chitosan Hydrogels and their Glutaraldehyde-Crosslinked Counterparts as Potential Drug Release and Tissue Engineering Systems - Synthesis, Characterization, Swelling Kinetics and Mechanism.

- Alves, N. M., & Mano, J. F. (2008). Effect of Chemical Crosslinking on the Swelling and Shrinking Properties of Thermal and pH-Responsive Chitosan Hydrogels. Macromolecular Symposia.

- Cinnamaldehyde-Contained Polymers and Their Biomedical Applic

- ResearchGate.

- Access to cross-linked chitosans by exploiting CO2 and the double solvent-catalytic effect of ionic liquids. (2016). The Royal Society of Chemistry.

- Swelling and adsorption properties of crosslinked chitosan-based films: kinetic, thermodynamic and optimization studies. (n.d.).

- Obtaining and Characterization of Biodegradable Polymer Blends Based on Polyvinyl Alcohol, Starch, and Chitosan. (2025). MDPI.

- View of Biodegradable Polymer Use in Drug Delivery Systems: A Comprehensive Review. (2025).

- Synthesis and Characterization of Biodegradable Polymer Blends Based on Chitosan. (2025). PMC.

- Chitosan Hydrogels Formul

- One-step synthesis of 1,6-hexanediamine modified magnetic chitosan microspheres for fast and efficient removal of toxic hexavalent chromium. (2018).

- Effect of Chemical Crosslinking on Properties of Polymer Microbeads: A Review | Request PDF. (n.d.).

- Design and Evaluation of a Crosslinked Chitosan-Based Scaffold Containing Hyaluronic Acid for Articular Cartilage Reconstruction. (2025). PMC.

- Carl ROTH.

- Safety Data Sheet 1,6-Hexanediamine DANGER. (2018).

- Alginate–Chitosan–Abscisic Acid Blend Gel. (2023).

- One-step synthesis of 1,6-hexanediamine modified magnetic chitosan microspheres for fast and efficient removal of toxic hexavalent chromium. (2018). PubMed.

- Green Synthesis of Chitosan and Cinnamaldehyde Schiff Base and it's Diversified Biological Applic

- Design and Evaluation of a Crosslinked Chitosan-Based Scaffold Containing Hyaluronic Acid for Articular Cartilage Reconstruction. (2025). MDPI.

- Porous Chitosan Hydrogels Produced by Physical Crosslinking: Physicochemical, Structural, and Cytotoxic Properties. (2023). MDPI.

- Preparation of Schiff Bases Derived from Chitosan and Investigate their Photostability and Thermal Stability. (2022). Physical Chemistry Research.

- Biodegradable Polymers in Drug Delivery: A Detailed Review. (2025).

- Approaches for Functional Modification or Cross-Linking of Chitosan. (n.d.). UQ eSpace.

- Chitosan-Based Hierarchical Scaffolds Crosslinked with Genipin. (2024). MDPI.

- Synthesis and Characterization of Ionic Crosslinked Chitosan Scaffolds | Scientific.Net. (n.d.).

- 1,6-hexamethylenediamine modified chitosan-based magnetic adsorbent and preparation method thereof. (2014).

- Crosslinking of Chitosan with Dialdehyde Derivatives of Nucleosides and Nucleotides. Mechanism and Comparison with Glutaraldehyde | Scilit. (n.d.).

- Understanding this compound (CAS 140-73-8): A Comprehensive Overview. (n.d.).

- PREPARATION AND CHARACTERIZATION OF CROSSLINKED CHITOSAN BASED HYDROGELS. (n.d.). AVESİS.

- SAFETY D

- Evaluation of Crosslinking Conditions on the Properties of Chitosan Woven Meshes 1. Introduction. (2021). SciELO.

- Effect of Crosslinking Agents, pH and Temperature on Swelling Behavior of Cross-linked Chitosan Hydrogel. (2015).

- Harper College.

- Cinnamaldehyde is a biologically active compound for the disinfection of removable denture: blinded randomized crossover clinical study. (2020). PMC.

- Physically cross-linked pH-responsive chitosan-based hydrogels with enhanced mechanical performance for controlled drug delivery. (n.d.). RSC Publishing.

- Hydrogels Based on Schiff Base Linkages for Biomedical Applic

- Thermal studies of chitin–chitosan deriv

- Studies of Mercaptosuccinic Acid-Crosslinked Chitosan Hydrogel with Grafted Cinnamaldehyde and Silver Nanoparticles for Antibacterial. (2022). Semantic Scholar.

- Rheological Study of Genipin Cross-Linked Chitosan Hydrogels | Biomacromolecules. (2007).

- Physico-chemical characterization of cross linked chitosan-polyacrylonitrile polymer blends. (n.d.). Scholars Research Library.

- Chitosan Hydrogels Crosslinked with Oxidized Sucrose for Antimicrobial Applic

- Preparation and Characterization of TPP-Chitosan Crosslinked Scaffolds for Tissue Engineering. (2020). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tuning Mechanical Properties, Swelling, and Enzymatic Degradation of Chitosan Cryogels Using Diglycidyl Ethers of Glycols with Different Chain Length as Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. ptchit.lodz.pl [ptchit.lodz.pl]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. longdom.org [longdom.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. rheolution.com [rheolution.com]

- 14. physchemres.org [physchemres.org]

- 15. Crosslinking of Chitosan with Dialdehyde Chitosan as a New Approach for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of Schiff bases based on Chitosan, thermal stability and evaluation of antimicrobial and antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Characterization of Ionic Crosslinked Chitosan Scaffolds | Scientific.Net [scientific.net]

- 19. deswater.com [deswater.com]

- 20. ajouronline.com [ajouronline.com]

- 21. mdpi.com [mdpi.com]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. CN102634040A - Basic solvent for dissolving chitosan and method for dissolving chitosan under alkaline condition - Google Patents [patents.google.com]

- 24. mdpi.com [mdpi.com]

- 25. scitepress.org [scitepress.org]

Troubleshooting & Optimization

Technical Support Center: FKM Optimization (Diak No. 3 System)

Subject: Optimizing Compression Set in Fluoroelastomers (FKM) using Diak No. 3 Ticket ID: FKM-OPT-D3-001 Assigned Specialist: Senior Application Scientist, Polymer Physics Division

Executive Summary

You are currently utilizing Diak No. 3 (

However, for applications in pharmaceutical processing (e.g., steam-in-place seals, bioreactor gaskets) where specific chemical resistance or legacy specification compliance is required, Diak No. 3 remains relevant. Optimizing compression set in this system relies entirely on driving the dehydrofluorination reaction to completion and stabilizing the crosslink network through a rigorous post-cure cycle.

Part 1: The Mechanism (Why Your CS is High)

To fix the problem, you must understand the molecular behavior. Unlike peroxide cures (radical) or bisphenol cures (nucleophilic substitution with high bond energy), diamine cures form crosslinks that are susceptible to nucleophilic attack if not fully stabilized.

The Curing Pathway

-

Unblocking: At molding temperatures (>160°C), Diak No. 3 decomposes to release the active diamine.

-

Dehydrofluorination: The base (MgO) extracts HF from the polymer backbone, creating double bonds.

-

Crosslinking: The diamine bridges these double bonds.

-

The CS Killer: Water and HF byproducts. If these are trapped in the matrix, they attack the crosslinks under compression, leading to permanent deformation (high CS).

Figure 1: The critical pathway from blocked curative to stabilized network. Note that the "Post Cure" step is the primary filter for Compression Set performance.

Part 2: Optimization Protocol

Do not deviate from these parameters if Compression Set is your primary KPI.

A. Formulation Controls

The ratio of acid acceptor (MgO) to curative is the chemical engine of your cure.

| Component | Function | Recommendation for Low CS |

| Polymer | Base Matrix | High Viscosity (e.g., Viton A-HV type).[1] Higher molecular weight polymers generally yield better physicals and CS than low-viscosity aids. |

| Diak No. 3 | Curative | 3.0 phr .[2] Lower levels (1-2 phr) improve elongation but destroy CS. You need high crosslink density. |

| MgO | Acid Acceptor | 10-15 phr High Activity MgO (e.g., Maglite D). You need excess capacity to scavenge HF. Low activity MgO will result in spongy parts and high CS. |

| Filler | Reinforcement | MT Black (N990) @ 30 phr .[3] Avoid reinforcing blacks (N330) or silica, as they increase viscosity and heat buildup, negatively impacting CS. |

| Process Aid | Flow | VPA No. 3 . Avoid VPA No. 2, which is known to degrade high-temperature compression set [1].[4] |

B. The "Golden" Cure Cycle

The press cure only sets the shape. The post-cure sets the property.

-

Press Cure: 15-20 minutes @ 177°C (350°F).

-

Post Cure (MANDATORY):

-

Ramp: Ambient to 232°C (450°F) over 2 hours.

-

Dwell: 24 hours @ 232°C (450°F) .

-

Airflow: High air exchange rate. You are removing water and cinnamaldehyde byproducts. If the oven is stagnant, the CS will be poor.

-

Part 3: Troubleshooting Guide (Q&A)

Q1: I am seeing Compression Set values of 40-50% despite using the formulation above. What is wrong?

A: This is almost exclusively a Post-Cure Airflow or Temperature issue.

-

Diagnosis: If your oven is overloaded or has poor circulation, the reaction byproducts (water/volatiles) are not leaving the rubber. They remain trapped, plasticizing the matrix and reversing the cure at high temps.

-

Fix: Ensure parts are not stacked. Verify oven temperature is actually reaching 232°C (thermocouple check). Increase air exchange.

Q2: We are experiencing "Scorch" (premature curing) in the mold, leading to flow lines and poor sealing surfaces.

A: Diak No. 3 is temperature sensitive.[5]

-

Mechanism: While "blocked," it begins unblocking as low as 120°C. If your barrel or screw temperature is too high during injection/milling, you are consuming the curative before it fills the cavity.

-

Fix: Keep processing temperatures below 100°C. If milling, use water cooling. If injection molding, reduce barrel temp and rely on shear heat only at the gate.

Q3: Can I use Calcium Hydroxide (Ca(OH)2) instead of MgO?

A: For Diak systems, MgO is preferred for Compression Set .

-

Reasoning: Ca(OH)2 is a stronger base and drives the cure faster (higher crosslink density potential), but it often leads to "snappier" cures with lower elongation and slightly worse heat aging. A blend (e.g., 6 phr Ca(OH)2 + 3 phr MgO) is common for Bisphenol cures, but for Diak No. 3, high-activity MgO provides the best balance of acid scavenging and network stability [2].

Q4: My application is for a pharmaceutical extraction line. Are there leachables with Diak No. 3?

A: Yes.

-

Risk: Diak No. 3 releases cinnamaldehyde upon decomposition. While the post-cure removes the vast majority, trace amounts may remain.

-

Alternative: If extractables are a critical failure mode (e.g., HPLC interference), you should validate the material against USP Class VI or switch to a Bisphenol-cured FKM or a Peroxide-cured FKM (cleanest), provided they meet your chemical resistance needs.

Part 4: Diagnostic Logic Flow

Use this decision tree to isolate your Compression Set failure.